Distal Phenyl Ring Methoxy Substitution Enhances Lipophilicity Relative to Unsubstituted Phenyl Analogs
The target compound incorporates a 4-methoxyphenyl group at the distal urea nitrogen, whereas the closest analog, 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea (CAS 897623-93-7), bears an unsubstituted phenyl ring [1][2]. This substitution increases the computed logP (XLogP3) from 1.4 for the phenyl analog to 1.8 for the 4-methoxyphenyl derivative, representing a ~0.4 log unit increase in lipophilicity [1][2]. Elevated logP within this range can enhance membrane permeability and oral absorption, a critical determinant for in vivo pharmacological activity [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea (CAS 897623-93-7): XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
The 0.4 log unit increase in lipophilicity can translate to measurably improved membrane partitioning and oral bioavailability, making the 4-methoxyphenyl derivative a superior candidate for cell-based assays and in vivo studies where passive diffusion limits compound exposure.
- [1] PubChem Compound Summary for CID 16799334, 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 17009965, 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea. National Center for Biotechnology Information (2025). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001 Mar 1;46(1-3):3-26. View Source
